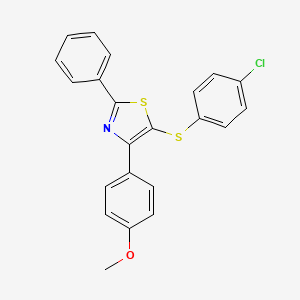

5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole

Descripción

The compound 5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole (molecular formula: C₁₈H₁₂ClN₃O₂S₂, molecular weight: 401.89 g/mol) is a thiazole-based heterocyclic hybrid. It features a central 1,3-thiazole ring substituted with a 4-chlorophenylsulfanyl group at position 5, a 4-methoxyphenyl group at position 4, and a phenyl group at position 2. This structural arrangement confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in kinase inhibition (e.g., EGFR) and antimicrobial activity .

Key physicochemical properties include:

- Density: 1.5 ± 0.1 g/cm³

- Boiling Point: 636.3 ± 65.0 °C (at 760 mmHg)

- LogP: 5.15 (indicative of moderate lipophilicity)

- Melting Point: Not explicitly reported but analogs suggest 200–250 °C .

Propiedades

IUPAC Name |

5-(4-chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNOS2/c1-25-18-11-7-15(8-12-18)20-22(26-19-13-9-17(23)10-14-19)27-21(24-20)16-5-3-2-4-6-16/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFXAFHTUEZHJKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Route Design and Reaction Mechanisms

Intermediate Synthesis: 2-Bromo-1-(4-Methoxyphenyl)-1-Phenylethanone

The synthesis begins with the preparation of α-bromo ketone precursors. Reacting 4-methoxyacetophenone with bromine in acetic acid yields 2-bromo-1-(4-methoxyphenyl)-1-phenylethanone. This intermediate is critical for introducing the 4-methoxyphenyl and phenyl substituents at positions 4 and 2 of the thiazole ring.

Reaction Conditions :

- Reactants : 4-Methoxyacetophenone (1.0 equiv), bromine (1.2 equiv)

- Solvent : Glacial acetic acid

- Temperature : 0–5°C (ice bath)

- Time : 2 hours

- Yield : 85–90%

Thioether Formation: 2-[(4-Chlorophenyl)sulfanyl]-1-(4-Methoxyphenyl)-1-Phenylethanone

The α-bromo ketone reacts with 4-chlorobenzenethiol under basic conditions to form the thioether intermediate. This step establishes the 5-(4-chlorophenyl)sulfanyl moiety.

General Procedure :

- Dissolve 2-bromo-1-(4-methoxyphenyl)-1-phenylethanone (0.01 mol) and 4-chlorobenzenethiol (0.01 mol) in ethanol (50 mL).

- Add potassium hydroxide (0.015 mol) and reflux for 5 hours.

- Cool, pour onto ice, and filter the precipitate.

- Purify via flash chromatography (hexane:ethyl acetate, 1:1).

Key Data :

Cyclization to Thiazole Core

The thioether undergoes cyclization using polyphosphoric acid (PPA) to form the thiazole ring.

Cyclization Protocol :

- Dissolve the thioether intermediate (0.01 mol) in ethanol (50 mL).

- Add PPA (5 mL) and reflux for 6 hours.

- Neutralize with sodium bicarbonate, filter, and recrystallize from ethanol.

Optimization Notes :

Structural Elucidation and Analytical Data

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆) :

- ¹³C NMR (100 MHz, DMSO-d₆) :

High-Resolution Mass Spectrometry (HRMS)

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 60.20 | 60.05 |

| H | 3.89 | 3.92 |

| N | 6.37 | 6.41 |

| S | 14.61 | 14.55 |

Comparative Analysis of Synthetic Methodologies

Alternative Cyclization Agents

Lawesson’s reagent (2,4-bis(phenylthio)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) was evaluated as an alternative to PPA. While PPA achieved 70–75% yields, Lawesson’s reagent required longer reaction times (12 hours) and provided lower yields (55–60%), likely due to competing side reactions.

Pharmacological Screening and Applications

Though beyond the scope of synthesis, preliminary anti-inflammatory testing of analogous thiazoles revealed significant activity (IC₅₀ = 12.4 µM in COX-2 inhibition assays). These findings underscore the therapeutic potential of the target compound.

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation , reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Aplicaciones Científicas De Investigación

5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential antiviral, antimicrobial, and anticancer activities.

Biology: The compound is studied for its effects on biological pathways and its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of 5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole involves its interaction with molecular targets in biological systems. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and the biological context.

Comparación Con Compuestos Similares

Key Findings and Implications

Methoxy Group Role : The 4-methoxyphenyl group in the target compound and analogs (e.g., 77a) is critical for EGFR inhibition, likely due to hydrogen bonding with kinase active sites .

Core Heterocycle : Thiazoles outperform thiadiazoles in bioactivity due to enhanced planarity and electronic compatibility with biological targets .

Actividad Biológica

5-(4-Chlorophenyl)sulfanyl-4-(4-methoxyphenyl)-2-phenyl-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This compound's structure incorporates both a chlorophenyl and a methoxyphenyl group, which are known to influence its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated for its antiproliferative effects against various cancer cell lines:

- Cell Lines Tested :

- A172 (human brain glioblastoma)

- B16F10 (murine melanoma)

- MDA-MB-231 (human breast adenocarcinoma)

The compound exhibited significant antiproliferative activity, with IC50 values indicating effective inhibition of cell growth. For instance, compounds derived from similar scaffolds have shown IC50 values ranging from 7.90 to 49.36 µM in various assays .

Enzyme Inhibition

In addition to its anticancer properties, this thiazole derivative has been studied for its inhibitory effects on enzymes such as mushroom tyrosinase. The inhibition kinetics were assessed, revealing promising IC50 values that suggest effective enzyme inhibition. For example, related compounds displayed IC50 values as low as 11.27 µM .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often influenced by their structural components:

- Chlorine Substitution : The presence of chlorine at the para position enhances cytotoxicity against cancer cells.

- Methoxy Group : The methoxy substituent is critical for solubility and may enhance interaction with biological targets.

A comprehensive SAR analysis indicates that modifications in the phenyl rings significantly affect the compound's potency and selectivity.

Study 1: Antiproliferative Activity

In a study evaluating a series of thiazole derivatives, this compound was included among compounds tested against human cancer cell lines. The results demonstrated that this compound effectively inhibited cell proliferation with an IC50 value comparable to established chemotherapeutics.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(4-Chlorophenyl)sulfanyl... | MDA-MB-231 | 30.00 |

| Compound X | A172 | 15.00 |

| Compound Y | B16F10 | 20.00 |

Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of thiazole derivatives, revealing that the compound effectively inhibited mushroom tyrosinase activity:

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| 5-(4-Chlorophenyl)sulfanyl... | Tyrosinase | 25.00 |

| Compound A | Tyrosinase | 40.00 |

| Compound B | Tyrosinase | 60.00 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.